2-(Benzoylamino)benzamide

Vue d'ensemble

Description

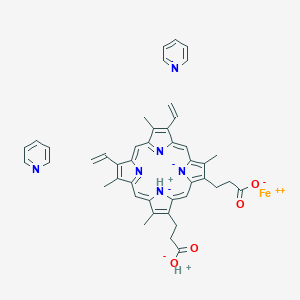

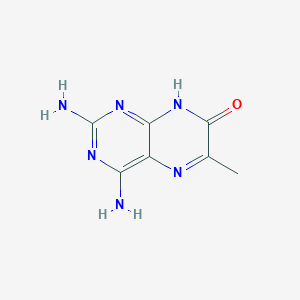

“2-(Benzoylamino)benzamide” is a chemical compound with the molecular formula C14H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which “2-(Benzoylamino)benzamide” is a part of, has been studied extensively. An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylamino-benzoic acid amides possessing anxiolytic activity is presented .

Molecular Structure Analysis

The molecular structure of “2-(Benzoylamino)benzamide” is characterized by its molecular formula C14H12N2O2 . More detailed structural analysis would require specific spectroscopic data which is not available in the retrieved information.

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzoylamino)benzamide” are not detailed in the retrieved information, benzamide derivatives have been synthesized through various reactions, including acid-catalyzed condensation .

Applications De Recherche Scientifique

Antioxidant Activity

2-(Benzoylamino)benzamide: derivatives have been studied for their antioxidant properties. These compounds are capable of scavenging free radicals and chelating metals, which are crucial activities in preventing oxidative stress-related damage in biological systems . The antioxidant activity is measured through various in vitro assays, such as total antioxidant capacity and metal chelating activity tests.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of 2-(Benzoylamino)benzamide derivatives have been explored, showing promising results against a range of gram-positive and gram-negative bacteria, as well as fungi . These compounds inhibit the growth of these microorganisms, making them potential candidates for developing new antimicrobial agents.

Synthesis of Novel Compounds

2-(Benzoylamino)benzamide: serves as a starting material for the synthesis of a variety of novel compounds. These synthesized compounds can exhibit diverse biological activities and have potential applications in drug discovery and development .

Green Chemistry

The synthesis of 2-(Benzoylamino)benzamide derivatives aligns with the principles of green chemistry. Researchers have utilized environmentally benign catalysts and solvent-free conditions under microwave irradiation to synthesize these compounds, reducing the environmental impact of chemical processes .

Drug Discovery

Amide derivatives, including 2-(Benzoylamino)benzamide , are used extensively in drug discovery. They are key structural components in many biologically active molecules and commercial drugs, playing a significant role in the development of treatments for various diseases .

Industrial Applications

Beyond their biological applications, 2-(Benzoylamino)benzamide derivatives find use in industrial sectors such as plastics, rubber, and paper industries. Their chemical properties make them suitable for various manufacturing processes and product enhancements .

Biochemical Research

In biochemical research, 2-(Benzoylamino)benzamide derivatives can be used to study enzyme-substrate interactions, receptor binding, and other cellular processes. Their ability to interact with biological molecules makes them valuable tools for understanding complex biochemical pathways .

Agricultural Chemistry

In the field of agricultural chemistry, 2-(Benzoylamino)benzamide derivatives may be explored for their potential use as growth regulators, pesticides, or fertilizers. Their chemical stability and biological activity could lead to more efficient and sustainable agricultural practices .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which are structurally similar to 2-(benzoylamino)benzamide, have been found to exhibit diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It is known that the linker group and substitution at n-1, c-2, c-5, and c-6 positions contribute significantly to the anticancer activity of benzimidazole derivatives . These substitutions may influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These compounds may affect multiple pathways, leading to downstream effects that inhibit cancer cell proliferation.

Pharmacokinetics

The synthesis of benzamide derivatives has been optimized to improve their bioavailability . For instance, the use of less toxic and more environmentally friendly solvents, such as DMSO, has been suggested .

Result of Action

Some benzamide derivatives have shown excellent antioxidant activity and high protection against dna damage induced by the bleomycin iron complex . This suggests that 2-(Benzoylamino)benzamide may have similar effects.

Action Environment

The synthesis of benzamide derivatives has been optimized to reduce environmental hazards . This suggests that environmental factors may play a role in the compound’s action.

Propriétés

IUPAC Name |

2-benzamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISHWAKQUGSWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351513 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzamidobenzamide | |

CAS RN |

18543-22-1 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

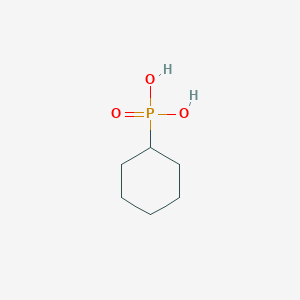

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

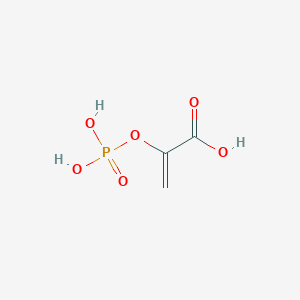

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)